L-Aspartic acid beta-hydroxamate

Catalog No.
S1536676
CAS No.
1955-68-6
M.F
C4H8N2O4
M. Wt
148.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Aspartic acid beta-hydroxamate

CAS Number

1955-68-6

Product Name

L-Aspartic acid beta-hydroxamate

IUPAC Name

(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

ZBYVTTSIVDYQSO-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)NO

Canonical SMILES

C(C(C(=O)O)N)C(=O)NO

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)NO

The exact mass of the compound N-Hydroxy-L-asparagine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Aspartic acid beta-hydroxamate (CAS 1955-68-6) is the specific L-stereoisomer of an aspartic acid analog featuring a hydroxamate group in place of the side-chain amide of asparagine. This structural motif enables it to act as a potent competitive inhibitor of various enzymes, most notably zinc metalloproteases and asparagine synthetase (ASNS), by chelating the active site metal ion or mimicking the tetrahedral transition state of the substrate. Its defined chirality and precise structure are critical for specific, high-affinity binding to biological targets, making it a valuable tool for biochemical research and a precursor for more complex molecules.

Procurement of a generic analog, such as the D-enantiomer or the longer-chain L-Glutamic acid γ-hydroxamate, is often unsuitable for targeted applications. Biological enzyme active sites are exquisitely sensitive to both the spatial arrangement (chirality) and the precise geometry of an inhibitor. Using the incorrect D-isomer can result in a complete loss of inhibitory activity, rendering it useless as either a therapeutic agent or a research probe. Similarly, substituting with the L-Glutamic acid analog, which has a different chain length, can significantly reduce binding affinity and alter target specificity, leading to unreliable and non-reproducible experimental outcomes or ineffective inhibition in bioprocesses.

Superior Potency in Angiotensin-Converting Enzyme (ACE) Inhibition Compared to Glutamate Analog

In a direct comparison of inhibitory activity against angiotensin-converting enzyme (ACE), L-Aspartic acid beta-hydroxamate (AAH) demonstrated significantly higher potency than its close structural analog, L-Glutamic acid γ-hydroxamate (GAH). The half-maximal inhibitory concentration (IC50) for AAH was 25% lower than that for GAH, indicating a stronger binding interaction. Furthermore, kinetic analysis revealed AAH acts as a competitive inhibitor with a determined inhibition constant (Ki) of 2.20 mM.

Evidence DimensionACE Inhibition (IC50)
Target Compound Data4.92 mM
Comparator Or BaselineL-Glutamic acid γ-hydroxamate: 6.56 mM
Quantified Difference25% lower IC50 (more potent)
ConditionsIn vitro assay measuring ACE activity with FAPGG substrate.

For researchers developing ACE inhibitors or studying hypertension, selecting this compound over its glutamate analog provides a stronger, more efficient starting point for inhibition.

Enhanced Radical Scavenging Activity Over Key Structural Analog

When evaluated for antioxidant properties, L-Aspartic acid beta-hydroxamate (AAH) shows superior performance in scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals compared to L-Glutamic acid γ-hydroxamate (GAH). The IC50 value for AAH was 36 µM, while the value for GAH was 48 µM, indicating that the aspartic acid derivative is 33% more effective on a molar basis in this standardized assay. This demonstrates a clear, quantifiable advantage in applications where mitigating oxidative stress or radical-induced degradation is a process goal.

Evidence DimensionDPPH Radical Scavenging (IC50)
Target Compound Data36 µM
Comparator Or BaselineL-Glutamic acid γ-hydroxamate: 48 µM
Quantified Difference33% more effective (lower IC50)
ConditionsStandardized in vitro DPPH radical scavenging assay.

For formulation development or in bioprocessing where oxidative stability is critical, this compound offers measurably better protection against free radicals than its close chemical relative.

Precursor Suitability: Specified Starting Material for L-Aspartic Acid Production

The L-isomer of aspartic acid derivatives is a critical precursor in industrial biochemical processes. Patents detailing the production of L-aspartic acid specify the use of L-isomer starting materials for enzymatic conversion. For example, processes utilizing aspartase enzymes to convert fumarate and an amino donor require stereospecific substrates to achieve high yields of the desired L-aspartic acid product. Using a racemic mixture or the incorrect D-isomer would introduce impurities and significantly reduce the efficiency and yield of the stereospecific enzymatic reaction, making high-purity L-Aspartic acid beta-hydroxamate a required precursor for related synthetic routes.

Evidence DimensionStereochemical Purity Requirement
Target Compound DataL-isomer specified for enzymatic synthesis
Comparator Or BaselineRacemic mixture or D-isomer
Quantified DifferenceQualitative but critical: essential for achieving high yield and purity in stereospecific reactions.
ConditionsIndustrial-scale enzymatic production of L-aspartic acid.

For process development and manufacturing requiring stereochemically pure L-aspartic acid derivatives, starting with the correct L-isomer is a non-negotiable process parameter to ensure yield, purity, and economic viability.

Development of Potent Angiotensin-Converting Enzyme (ACE) Inhibitors

Based on its superior IC50 value compared to its glutamate analog, this compound serves as a primary choice for screening and as a reference standard in research programs aimed at discovering novel competitive inhibitors of ACE for therapeutic use in hypertension.

Formulation and Bioprocess Stabilization

The compound's quantitatively higher DPPH radical scavenging activity makes it a suitable candidate for use as a stabilizing excipient in formulations or as an additive in cell culture media and bioprocessing workflows where protection against oxidative damage is required.

Stereospecific Precursor in Chemical and Biochemical Synthesis

As the specified L-isomer, this compound is the correct starting material for multi-step syntheses where stereochemical integrity is crucial, such as in the enzymatic production of L-aspartic acid or the synthesis of complex chiral peptidomimetics.

XLogP3

-3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

148.04840674 g/mol

Monoisotopic Mass

148.04840674 g/mol

Heavy Atom Count

10

Other CAS

8029-76-3

Wikipedia

Beta-L-aspartylhydroxamic acid

Dates

Last modified: 04-14-2024

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